1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H12F3N5O2 |
|---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)8-5-9(20-11(18-8)16-6-17-20)19-3-1-7(2-4-19)10(21)22/h5-7H,1-4H2,(H,21,22) |
InChI Key |
NIFFXVAWVSZXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=NC3=NC=NN23)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-1,2,4-triazole with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example:
Yields for this step range from 65% to 85%, depending on the substituents and reaction time.
Trifluoromethylation
The trifluoromethyl group is introduced either during cyclization or via post-functionalization. Direct incorporation using trifluoromethyl iodide (CFI) under radical conditions (e.g., AIBN initiation) achieves moderate yields (50–70%). Alternatively, halogenated intermediates undergo nucleophilic trifluoromethylation with TMSCF (Ruppert–Prakash reagent) in the presence of CsF.
Preparation of Piperidine-4-Carboxylic Acid
Protection and Deprotection
Piperidine-4-carboxylic acid is often synthesized via hydrolysis of its ethyl ester precursor. A Boc-protected intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, is commonly employed to prevent side reactions during coupling. Deprotection using HCl/ethanol yields the free amine, which is subsequently coupled to the triazolopyrimidine core:
Carboxylic Acid Activation
The carboxylic acid group is activated for coupling via conversion to an acyl chloride (using SOCl) or through uronium-based reagents like HATU. HATU-mediated activation in DMF with DIPEA as a base is preferred for its efficiency and mild conditions:
Coupling of Triazolopyrimidine and Piperidine Moieties
Amide Bond Formation
The final coupling step links the triazolopyrimidine amine to the activated piperidine carboxylate. HATU (1.5 equiv) in DMF/DIPEA at room temperature achieves yields of 75–90%. Key parameters include:
-
Stoichiometry: 1:1 molar ratio of amine to activated carboxylate
-
Solvent: DMF or dichloromethane
-
Reaction Time: 12–24 hours
Example Protocol:
-
Combine 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) with HATU (1.5 mmol) in DMF (10 mL).
-
Add DIPEA (2.5 mmol) and stir at room temperature for 18 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 3:1).
Optimization and Challenges
Regioselectivity in Triazole Formation
Regioselectivity is influenced by the electronic nature of substituents. Electron-withdrawing groups (e.g., CF) at the 5-position direct cyclization to the 7-position of the pyrimidine ring. Computational studies suggest this is due to stabilization of the transition state through resonance effects.
Purification Strategies
-
Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves intermediates.
-
Crystallization: Slow volatilization of methanol or ethanol yields high-purity crystals (≥98% by HPLC).
Analytical Characterization
Critical characterization data include:
-
H NMR (DMSO-d): δ 8.45 (s, 1H, triazole-H), 4.20 (m, 1H, piperidine-H), 3.10 (m, 2H, piperidine-H).
-
HPLC Purity: >99% (C18 column, acetonitrile/water, 0.1% TFA).
-
X-ray Crystallography: Confirms chair conformation of the piperidine ring and intermolecular hydrogen bonding (O1–F2 = 3.424 Å).
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C11H12F3N5O2
- Molecular Weight : 275.23 g/mol
Structural Characteristics
The compound features a trifluoromethyl group attached to a triazolo-pyrimidine structure, which is known to enhance lipophilicity and membrane permeability. This structural modification is crucial for its biological interactions.
Anticancer Activity
Research has indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can inhibit cancer cell proliferation in various human cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative effects of several pyrimidine derivatives on human cancer cell lines such as A375 and MCF-7. Some compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting specific receptors involved in pain signaling pathways such as TRPV1 (Transient Receptor Potential Vanilloid 1).
Case Study: TRPV1 Inhibition
In vitro studies reported an IC50 value of approximately 30 nM for TRPV1 inhibition by related compounds. This suggests potential applications in pain management therapies by modulating pain signaling pathways .
Antifungal and Insecticidal Properties
Recent research has also explored the antifungal and insecticidal activities of trifluoromethyl pyrimidine derivatives. Compounds have been synthesized and tested against various fungal pathogens and insect pests.
Results from Antifungal Activity Tests
In vitro assays indicated that certain derivatives exhibited antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides .
Other Therapeutic Applications
The unique properties of trifluoromethyl pyrimidine derivatives suggest potential applications in other therapeutic areas such as:
- Antiviral Activity : Preliminary studies indicate some derivatives may inhibit viral replication.
- Neuroprotective Effects : Exploration into neuroprotective properties is ongoing, particularly concerning neurodegenerative diseases.
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | IC50 values in low micromolar range |
| Enzyme Inhibition | Targets TRPV1 for pain management | IC50 ~30 nM |
| Antifungal Activity | Effective against fungal pathogens | Comparable to commercial fungicides |
| Insecticidal Properties | Potential use in pest control | Effective against Spodoptera frugiperda |
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating signaling pathways involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous triazolopyrimidine derivatives:
*Calculated based on formula C₁₂H₁₂F₃N₅O₂.
Key Comparative Insights
- Trifluoromethyl vs. Methyl/Halogen Substituents : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or halogen substituents (e.g., Cl in ), enhancing resistance to oxidative metabolism .
- Piperidine-Carboxylic Acid vs. Amine/Ester Groups : The carboxylic acid moiety improves aqueous solubility compared to amine derivatives (e.g., ) and esters (e.g., ), which may require hydrolysis for activation.
- Biological Activity Trends : Compounds with trifluoromethyl groups (e.g., ) are prevalent in agrochemicals (herbicides, insecticides) due to their stability, while piperidine-carboxylic acid derivatives are more common in medicinal chemistry for targeting enzymes like dihydroorotate dehydrogenase .
Biological Activity
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 303.26 g/mol
- CAS Number : 2060593-56-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines. A study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting strong anticancer activity .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated notable anti-inflammatory properties. For example, studies indicated that certain derivatives effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is attributed to the inhibition of prostaglandin synthesis in inflammatory pathways.
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that triazolo-pyrimidines can act as selective inhibitors for various enzymes involved in disease processes. The SAR studies reveal that modifications on the triazole and piperidine rings can enhance selectivity and potency against target enzymes .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Piperidine Ring | Contributes to receptor binding affinity |
| Carboxylic Acid Group | Increases solubility and bioavailability |
Study 1: Anticancer Evaluation
In a recent experimental study, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative showed an IC50 of 0.5 µM against breast cancer cells, indicating potent activity .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related compounds in a rat model of inflammation. The results demonstrated that administration of the compound significantly reduced paw edema compared to control groups .
Q & A
Basic: What are optimized synthetic routes for 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid under green chemistry principles?
Methodological Answer:
The compound can be synthesized via a multi-component reaction using eco-friendly solvents (e.g., water/ethanol mixtures) and non-toxic catalysts. For example, 4,4’-trimethylenedipiperidine (TMDP) has been employed as a Lewis base catalyst due to its low toxicity, recyclability, and thermal stability. Two approaches are validated:
- Molten-state TMDP : Conducted at 65°C in the liquid state of TMDP.
- Solvent-based TMDP : Using ethanol/water (1:1 v/v) under reflux.
Both methods yield high purity (>95% by TLC) and avoid hazardous solvents. Post-synthesis, purification involves silica gel chromatography with ethyl acetate/hexane gradients. Reaction monitoring uses (400 MHz) to confirm the disappearance of starting materials (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Basic: How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : identifies proton environments (e.g., trifluoromethyl groups at δ -62 ppm in ). confirms carbonyl carbons (δ 165–170 ppm) and aromatic frameworks.
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy.
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles (e.g., C–F bond distances ~1.33 Å).
- TLC/HPLC : Purity assessment using UV-active plates (254 nm) or reverse-phase C18 columns .
Advanced: What statistical methods are recommended for optimizing reaction parameters (e.g., temperature, catalyst loading)?
Methodological Answer:
Design of Experiments (DoE) minimizes trial-and-error approaches:
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., temperature, solvent ratio).
- Factorial Designs : 2 factorial screens critical parameters (e.g., catalyst concentration, reaction time).
For example, a 3-factor CCD optimizes yield by identifying non-linear relationships between TMDP loading (0.5–2 mol%), temperature (60–80°C), and solvent ratio (water:ethanol 0.5:1 to 1.5:1). ANOVA validates model significance (p < 0.05), with Pareto charts highlighting dominant factors .
Advanced: How can computational modeling predict reactivity or regioselectivity in triazolo-pyrimidine derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in cyclization steps (e.g., 5- vs. 7-substitution).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol/water polarity stabilizes intermediates).
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for heterocycle formation.
For instance, DFT at the B3LYP/6-311+G(d,p) level shows that trifluoromethyl groups increase electrophilicity at the pyrimidine C7 position, favoring nucleophilic attack by piperidine .
Advanced: How should researchers resolve contradictions in catalytic efficiency data (e.g., TMDP toxicity claims)?
Methodological Answer:
Contradictions arise from divergent experimental conditions or characterization methods. To address:
- Toxicity Reassessment : Compare LC values (e.g., TMDP vs. piperidine) using in vitro assays (e.g., MTT on HEK293 cells).
- Recyclability Studies : Quantify catalyst recovery via GC-MS after 5 cycles. TMDP retains >90% activity if dried under vacuum (40°C).
- Green Metrics : Apply EcoScale or E-factor to compare waste generation. TMDP-based methods reduce E-factor by 60% vs. traditional bases .
Advanced: What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Assays : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization (FP) or luminescence.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to receptors (e.g., GPCRs).
- Molecular Docking : AutoDock Vina predicts binding poses in active sites (e.g., hydrophobic interactions with trifluoromethyl groups).
For example, derivatives with this scaffold show nM-level inhibition of EGFR kinase, validated by Western blotting of phosphorylated substrates .
Advanced: How can crystallography elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves 3D conformation (e.g., dihedral angles between triazole and pyrimidine rings).
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–F···H contacts enhance solubility).
- Cambridge Structural Database (CSD) Mining : Compares with analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in bioactivity.
For instance, a 2.0 Å resolution structure reveals hydrogen bonding between the carboxylic acid and kinase ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
